13-(tert-Butoxy)-13-oxotridecanoic acid
CAS No.:
Cat. No.: VC13612448
Molecular Formula: C17H32O4
Molecular Weight: 300.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H32O4 |
|---|---|
| Molecular Weight | 300.4 g/mol |
| IUPAC Name | 13-[(2-methylpropan-2-yl)oxy]-13-oxotridecanoic acid |
| Standard InChI | InChI=1S/C17H32O4/c1-17(2,3)21-16(20)14-12-10-8-6-4-5-7-9-11-13-15(18)19/h4-14H2,1-3H3,(H,18,19) |
| Standard InChI Key | VYGIIHRBLHXUGB-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)CCCCCCCCCCCC(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)CCCCCCCCCCCC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
13-(tert-Butoxy)-13-oxotridecanoic acid features a 13-carbon aliphatic chain with two critical functional groups: a tert-butoxy ester at the 13th position and a carboxylic acid at the terminal end. The IUPAC name, 13-[(2-methylpropan-2-yl)oxy]-13-oxotridecanoic acid, reflects this arrangement. The tert-butoxy group (C(C)(C)(C)O) confers steric bulk and hydrolytic stability, while the carboxylic acid enables salt formation or further derivatization .
Key Structural Data:
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SMILES: CC(C)(C)OC(=O)CCCCCCCCCCCC(=O)O
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InChI Key: VYGIIHRBLHXUGB-UHFFFAOYSA-N
The extended hydrocarbon chain (12 methylene units between functional groups) suggests amphiphilic behavior, with potential applications in micelle formation or phase-transfer catalysis.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically begins with tridecanedioic acid or its derivatives. A multistep approach involves:
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Selective Protection: The tert-butoxy group is introduced via esterification of one carboxylic acid group using tert-butanol under acidic conditions (e.g., H₂SO₄ or p-toluenesulfonic acid).
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Chain Elongation: For shorter precursors, methods like malonic ester synthesis or Wittig reactions may extend the carbon backbone.
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Deprotection: Selective removal of protecting groups (if used) yields the final product .
Optimization Considerations:
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Solvent Choice: Polar aprotic solvents (e.g., DMF, THF) improve reaction homogeneity.
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Catalysts: DMAP or N-hydroxysuccinimide enhances esterification efficiency.
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Yield: Reported yields range from 65–78%, with purity ≥95% achievable via recrystallization from ethyl acetate/hexane mixtures .
Physicochemical Properties
Thermal and Solubility Profiles
Experimental data from suppliers indicate:
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Boiling Point | Decomposes above 200°C | |
| Solubility in Water | <0.1 mg/mL (25°C) | |
| Log P (octanol/water) | Estimated 4.5–5.2 |
The low aqueous solubility aligns with its hydrophobic aliphatic chain, while the tert-butoxy group reduces crystallinity compared to unsubstituted analogs.
Applications and Industrial Relevance
Pharmaceutical Intermediates
Though direct uses are undocumented, structurally related tert-butoxy esters serve as:
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Prodrug Components: Masking carboxylic acids to improve bioavailability.
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Polymer Backbones: In biodegradable polyanhydrides for drug delivery .
Materials Science
The compound’s amphiphilicity suggests utility in:
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Surfactants: Potential for stabilizing emulsions in nonpolar media.
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Coordination Chemistry: Carboxylate-metal complexes for catalysis.
Research Frontiers and Challenges
Unresolved Questions
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Thermal Stability: Decomposition pathways above 200°C remain uncharacterized .
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Biological Activity: No data exist on cytotoxicity or enzymatic interactions.
Future Directions
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Derivatization Studies: Amidation or polymer grafting to enhance functionality.
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Structure-Activity Relationships: Comparing chain-length variants for surfactant efficacy .
| Supplier | Purity | Packaging | Region |
|---|---|---|---|
| Vulcanchem | ≥95% | 1g–100g | Global |
| AKSci | 98% | 250mg–5g | USA |
| Achemblock | 95% | 100mg–10g | Europe |
Pricing ranges from $120–$450/g, reflecting niche production scales .
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